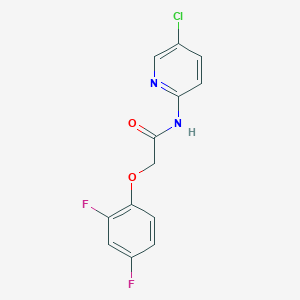
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses and hematopoiesis. CP-690,550 has been investigated for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide binds to the ATP-binding site of JAK3 and prevents its activation by cytokine receptors. This leads to the inhibition of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. Inhibition of the JAK-STAT pathway results in the suppression of immune responses, including T cell activation and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to improve the symptoms and reduce the disease activity of rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide in lab experiments are its selectivity for JAK3 and its potent immunosuppressive effects. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide can be used to study the role of JAK3 in immune responses and hematopoiesis. However, the limitations of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide are its potential off-target effects and the lack of specificity for JAK3 at high concentrations.
Orientations Futures
For the research of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide include the development of more selective JAK3 inhibitors with improved pharmacokinetic properties. The potential therapeutic applications of JAK3 inhibitors in other autoimmune diseases, such as lupus and inflammatory bowel disease, should also be explored. Furthermore, the role of JAK3 in cancer and hematological malignancies should be investigated, as JAK3 has been implicated in the pathogenesis of some types of leukemia and lymphoma.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-(2,4-difluorophenoxy)acetic acid, which is converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 5-chloro-2-picoline in the presence of a base to form the pyridine ring. The final step involves the amidation of the pyridine with ammonia or an amine derivative.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide selectively inhibits JAK3 and to a lesser extent, JAK1, JAK2, and TYK2. Inhibition of JAK3 blocks the signaling of cytokines such as interleukin-2 (IL-2), which is important for T cell activation and proliferation. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-8-1-4-12(17-6-8)18-13(19)7-20-11-3-2-9(15)5-10(11)16/h1-6H,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRGXYQJOROQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5213574.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B5213591.png)
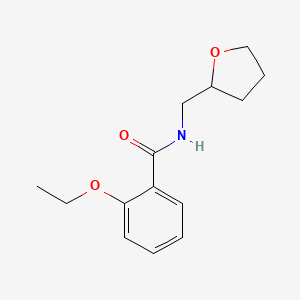
![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)
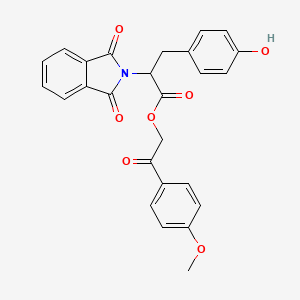
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)
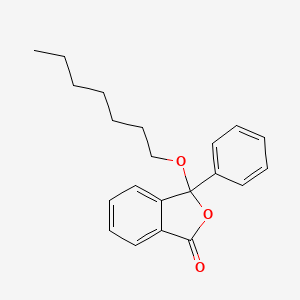
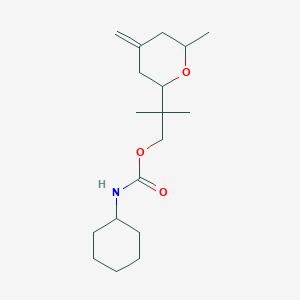
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
![9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)
![1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)